molecular formula C₁₆H₂₂BrNO₃ B1151631 (R)-4-Hydroxy Propranolol Hydrobromide

(R)-4-Hydroxy Propranolol Hydrobromide

Cat. No.: B1151631
M. Wt: 356.25
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-4-Hydroxy Propranolol Hydrobromide, also known as this compound, is a useful research compound. Its molecular formula is C₁₆H₂₂BrNO₃ and its molecular weight is 356.25. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C₁₆H₂₂BrNO₃

Molecular Weight

356.25

Synonyms

4-[(2R)-2-Hydroxy-3-[(1-methylethyl)amino]propoxy]-1-naphthalenol Hydrobromide;  _x000B_(+)-4-Hydroxypropranolol Hydrobromide;  (+)-Hydroxypropranolol Hydrobromide; 

Origin of Product

United States

Synthetic Strategies and Stereochemical Control of R 4 Hydroxy Propranolol Hydrobromide

Chemical Synthesis Approaches

Chemical synthesis provides robust and scalable methods for the production of (R)-4-Hydroxy Propranolol (B1214883). These approaches range from the preparation of a racemic mixture followed by separation, to highly sophisticated asymmetric methods that directly yield the desired enantiomer.

General Synthetic Routes

The foundational approach to synthesizing 4-hydroxypropranolol (B128105) typically involves a multi-step sequence starting from a suitably substituted naphthalene (B1677914) precursor. A common and illustrative pathway begins with a protected 1,4-dihydroxynaphthalene (B165239) derivative, such as 4-methoxy-1-naphthol (B1194100) or 4-(benzyloxy)naphthol. nih.govnih.gov

The general sequence can be outlined as follows:

Alkylation of Naphthol: The hydroxyl group of the protected naphthol is reacted with an epoxide-containing electrophile, most commonly epichlorohydrin, in the presence of a base. This reaction forms a glycidyl (B131873) ether intermediate. google.comresearchgate.net

Epoxide Ring-Opening: The resulting glycidyl ether undergoes a nucleophilic ring-opening reaction with isopropylamine. This step introduces the characteristic isopropylamino group and creates the 2-hydroxypropyl side chain. google.comresearchgate.net This reaction typically yields a racemic mixture of the protected 4-hydroxypropranolol.

Deprotection: The protecting group on the aromatic hydroxyl (e.g., methoxy (B1213986) or benzyl) is cleaved in a final step to yield racemic 4-hydroxypropranolol.

Salt Formation: The final free base is then treated with hydrobromic acid to furnish the hydrobromide salt.

An alternative starting material is 1,4-naphthoquinone, which can be reduced and alkylated to form 4-(benzyloxy)naphthol, which then enters a similar synthetic pathway. nih.gov These general routes produce a racemic mixture, necessitating a subsequent resolution step to isolate the (R)-enantiomer.

Enantioselective Synthesis Methodologies

Achieving high enantiomeric purity is paramount. This is accomplished either by separating the enantiomers from a racemic mixture (resolution) or by directly synthesizing the desired enantiomer using a chiral influence (asymmetric synthesis).

Chiral resolution is a widely applied strategy for obtaining single enantiomers from a racemate. wikipedia.org This process fundamentally relies on the different physical properties of diastereomers, which are formed by reacting the enantiomeric mixture with a chiral resolving agent. wikipedia.org For 4-hydroxypropranolol and its intermediates, both chromatographic and chemical resolution methods have been successfully employed.

One effective method is the derivatization of the racemic mixture with a chiral reagent, followed by chromatographic separation. For instance, racemic 4-hydroxypropranolol can be reacted with R-(+)-phenylethylisocyanate, which converts the enantiomers into diastereomeric urea (B33335) derivatives. nih.govsigmaaldrich.com These diastereomers can then be separated using standard reversed-phase high-performance liquid chromatography (HPLC). nih.govsigmaaldrich.com

Kinetic resolution, particularly using enzymes, is a powerful technique that resolves a racemic intermediate by selectively reacting with one enantiomer at a much faster rate than the other. In a chemoenzymatic approach to propranolol analogues, the racemic intermediate, 1-chloro-3-(naphthalen-1-yloxy)propan-2-ol, is subjected to lipase-catalyzed transesterification. researchgate.net The lipase (B570770) selectively acylates one enantiomer (e.g., the (S)-enantiomer), leaving the unreacted (R)-enantiomer in high enantiomeric purity. The two can then be separated, and the desired (R)-alcohol can be carried forward to synthesize (R)-propranolol derivatives. researchgate.net

Furthermore, capillary electrophoresis (CE) using chiral selectors, such as carboxymethyl-beta-cyclodextrin (B2629365) (CM-β-CD), has been validated for the effective separation and quantification of (R)- and (S)-4-hydroxypropranolol. nih.govresearchgate.net

Interactive Table 1: Chiral Resolution Techniques for 4-Hydroxypropranolol and Intermediates

Technique Description Key Reagent/Selector Outcome
Derivatization & HPLC Enantiomers are converted to diastereomers, which are then separated by standard chromatography. R-(+)-phenylethylisocyanate Separation of diastereomeric derivatives. nih.gov
Enzymatic Kinetic Resolution An enzyme selectively catalyzes a reaction on one enantiomer of a racemic intermediate. Lipase (e.g., Addzyme 001) Separation of unreacted alcohol from its acylated enantiomer. researchgate.net
Capillary Electrophoresis Enantiomers are separated in a capillary based on differential interaction with a chiral selector in the buffer. Carboxymethyl-beta-cyclodextrin (CM-β-CD) Direct separation and analysis of enantiomers. nih.govresearchgate.net

Asymmetric catalysis aims to create the desired stereocenter directly, avoiding the formation of a racemic mixture and the inherent 50% loss of material from classical resolution. wikipedia.orgnih.gov This is achieved using a small amount of a chiral catalyst to control the stereochemical outcome of a reaction. While specific examples focusing solely on (R)-4-hydroxypropranolol are less detailed in the literature, the principles are well-established from the synthesis of related β-blockers like propranolol.

Key strategies often involve:

Asymmetric Epoxidation: Creating a chiral epoxide from an allylic alcohol precursor, which sets the stereocenter for the subsequent ring-opening reaction.

Kinetic Resolution of Epoxides: Asymmetric opening of a racemic epoxide, where a chiral catalyst ensures that only one enantiomer reacts, leaving the other behind.

Asymmetric Reduction of Ketones: Reduction of a prochiral ketone precursor using a chiral reducing agent or catalyst to produce the desired chiral alcohol.

Organocatalysis, which uses small, chiral organic molecules as catalysts, has emerged as a powerful tool. For example, the amino acid proline and its derivatives can catalyze asymmetric aldol (B89426) reactions, which form carbon-carbon bonds with high stereocontrol. youtube.com These catalysts function by forming a chiral enamine intermediate that directs the approach of the electrophile. youtube.com Such strategies could be adapted to build the chiral side chain of (R)-4-hydroxypropranolol.

Challenges and Innovations in Stereoselective Preparation

The synthesis of a single enantiomer like (R)-4-hydroxypropranolol is not without its difficulties. A primary challenge of classical resolution is that, at best, 50% of the starting racemic material is the desired product, making the process inherently wasteful. wikipedia.org Furthermore, chemical syntheses can require harsh conditions, multiple steps, and may suffer from poor yields and the formation of byproducts, complicating purification. acs.org

Innovations in the field have focused on overcoming these limitations.

Dynamic Kinetic Resolution: This advanced strategy combines a rapid racemization of the starting material with a kinetic resolution. As the desired enantiomer is removed from the equilibrium by the resolving agent (e.g., an enzyme), the unwanted enantiomer is continuously converted back to the racemate, theoretically allowing for a 100% yield of the desired product. pharmtech.com

Chemoenzymatic Synthesis: Combining the strengths of chemical and enzymatic steps offers a powerful and "green" alternative. As seen with lipase-catalyzed resolution, enzymes can provide exceptional stereoselectivity under mild conditions, while chemical steps can be used for robust bond formations not easily achieved through biocatalysis. researchgate.net

Biotransformation: The use of whole-cell microorganisms to perform specific chemical transformations, such as the hydroxylation of a drug molecule, represents a significant innovation that mimics mammalian metabolism. scielo.brresearchgate.net

Enzymatic and Biocatalytic Synthesis of (R)-4-Hydroxy Propranolol

Biocatalysis leverages the high selectivity of enzymes and microorganisms to perform chemical transformations. This approach is particularly valuable for generating chiral compounds and specific metabolites, often under environmentally benign conditions. researchgate.netresearchgate.net

The primary biocatalytic route to 4-hydroxypropranolol involves the direct hydroxylation of propranolol. Various microorganisms, particularly endophytic fungi, have been screened for this ability. scielo.brresearchgate.net These fungi utilize cytochrome P450-like enzyme systems to perform aromatic hydroxylation, mimicking the metabolic pathway in humans. scielo.br

However, a significant finding from these studies is that the biotransformation of racemic propranolol by several tested fungi, including Glomerella cingulata, Phomopsis sp., Penicillium crustosum, Chaetomium globosum, and Aspergillus fumigatus, preferentially yields the (-)-(S)-4-hydroxypropranolol enantiomer. scielo.brresearchgate.netscielo.br For instance, one study reported that Glomerella cingulata converted (S)-propranolol to (S)-4-hydroxypropranolol, with no formation of the (R)-enantiomer detected. nih.gov

This stereopreference presents a challenge for producing the (R)-enantiomer via this specific biological route. While these organisms serve as excellent tools for generating the (S)-enantiomer, obtaining (R)-4-hydroxypropranolol would require either screening for novel microorganisms with the reverse stereoselectivity or employing protein engineering to alter the active site of the hydroxylating enzymes.

Interactive Table 2: Biotransformation of Propranolol by Endophytic Fungi

Microorganism Substrate Major Hydroxylated Product Stereochemical Outcome
Glomerella cingulata Racemic Propranolol 4-Hydroxypropranolol Preferential formation of (-)-(S)-4-OH-Propranolol. nih.govscielo.br
Phomopsis sp. Racemic Propranolol 4-Hydroxypropranolol Preferential formation of (-)-(S)-4-OH-Propranolol. scielo.br
Penicillium crustosum Racemic Propranolol 4-Hydroxypropranolol Preferential formation of (-)-(S)-4-OH-Propranolol. scielo.br
Chaetomium globosum Racemic Propranolol 4-Hydroxypropranolol Preferential formation of (-)-(S)-4-OH-Propranolol. scielo.br
Aspergillus fumigatus Racemic Propranolol 4-Hydroxypropranolol Preferential formation of (-)-(S)-4-OH-Propranolol. scielo.br

Utilization of Cytochrome P450 Enzymes in Hydroxylation

Cytochrome P450 (P450) enzymes are a superfamily of heme-containing monooxygenases that catalyze a wide variety of oxidative reactions. caltech.edu In humans, these enzymes are central to the metabolism of most drugs, including propranolol. caltech.edumdpi.com The primary P450 isozymes in the human liver responsible for the metabolism of propranolol are CYP2D6 and CYP1A2. scielo.brnih.gov Specifically, the naphthalene ring-hydroxylation of propranolol to form 4-hydroxypropranolol is predominantly catalyzed by CYP2D6. nih.govelsevierpure.com

Studies using human liver microsomes have elucidated the roles and kinetics of these enzymes. It has been demonstrated that both CYP1A2 and CYP2D6 contribute to the formation of 4-hydroxypropranolol. nih.gov Inhibition studies revealed that quinidine (B1679956) (a CYP2D6 inhibitor) and furaphylline (a CYP1A2 inhibitor) could inhibit approximately 55% and 45% of propranolol 4-hydroxylation, respectively. nih.gov This confirms that while CYP2D6 is the major contributor, CYP1A2 also plays a significant role. nih.govelsevierpure.com

The kinetic parameters for the formation of (S)-4-hydroxypropranolol by these two enzymes have been determined, highlighting the higher affinity and velocity of CYP2D6 in this specific reaction. nih.gov

Table 1: Enzyme Kinetic Parameters for (S)-4-Hydroxypropranolol Formation

Enzyme Vmax (pmol/mg protein/60 min) Km (µM)
CYP1A2 307 21.2
CYP2D6 721 8.5

Data sourced from a study on human liver microsomes. nih.gov

While human P450s are effective, their use in large-scale synthesis is often hindered by high cost, instability, and low reaction rates. caltech.eduacs.org This has driven research into using more robust microbial P450s as biocatalysts. caltech.edu

Application of Microbial Biotransformation Systems

Microbial systems, including fungi and bacteria, offer a scalable and cost-effective platform for producing drug metabolites. researchgate.net These microorganisms can be used as whole-cell biocatalysts, providing a natural environment for the necessary enzymes and cofactors. mdpi.com

Endophytic fungi, which reside within plant tissues without causing disease, have proven to be a rich source of novel biocatalysts. researchgate.net Several studies have investigated the enantioselective biotransformation of propranolol using various endophytic fungal strains. scielo.brresearchgate.netscielo.br

Research involving fungi such as Phomopsis sp., Glomerella cingulata, Penicillium crustosum, Chaetomium globosum, and Aspergillus fumigatus demonstrated their ability to perform the 4-hydroxylation of propranolol. scielo.brresearchgate.net A key finding from these studies is the preferential formation of the (-)-(S)-4-hydroxypropranolol enantiomer, even when starting with a racemic mixture of propranolol. scielo.brresearchgate.net This inherent enantioselectivity is a significant advantage for producing specific, biologically active metabolites. researchgate.net

For instance, the fungus Glomerella cingulata (VA1) was able to biotransform 47.8% of (-)-(S)-Propranolol into (-)-(S)-4-hydroxypropranolol within 72 hours of incubation, with no detectable formation of the (+)-(R) enantiomer. nih.gov This highlights the high stereoselectivity of the fungal enzymatic systems. nih.gov The quantity of the metabolite produced can vary between different fungal species, indicating that screening for the optimal strain is a crucial step. scielo.brresearchgate.net

Table 2: Biotransformation of Propranolol by Selected Endophytic Fungi

Fungal Strain Substrate Major Product Key Finding
Glomerella cingulata (VA1) (-)-(S)-Propranolol (-)-(S)-4-OH-Prop 47.8% conversion in 72h with high enantioselectivity. nih.gov
Phomopsis sp. (TD2) Rac-propranolol (-)-(S)-4-OH-Prop Preferential formation of the (S)-enantiomer. scielo.br
Penicillium crustosum (VR4) Rac-propranolol (-)-(S)-4-OH-Prop Preferential formation of the (S)-enantiomer. scielo.br
Chaetomium globosum (VR10) Rac-propranolol (-)-(S)-4-OH-Prop Preferential formation of the (S)-enantiomer. scielo.br

| Aspergillus fumigatus (VR12) | Rac-propranolol | (-)-(S)-4-OH-Prop | Preferential formation of the (S)-enantiomer. scielo.br |

To overcome the limitations of native human P450s, researchers have turned to engineering bacterial enzymes. nih.gov A notable example is the P450 BM3 from Bacillus megaterium, a soluble and highly active enzyme. caltech.edunih.gov Through directed molecular evolution, variants of P450 BM3 have been created to enhance the production of human propranolol metabolites. caltech.edunih.gov

These engineered enzymes can function as "peroxygenases," utilizing hydrogen peroxide instead of the more complex and expensive cofactor system of NADPH, O₂, and a reductase domain. caltech.edu This simplifies the reaction setup. caltech.edu By introducing specific mutations, scientists have improved the enzyme's ability to hydroxylate propranolol at the 4- and 5-positions, mimicking the metabolic profile seen in humans. caltech.edu For example, an evolved P450 BM3 mutant, 2C11, showed a 200% increase in the production of 4-hydroxypropranolol compared to its parent variant. caltech.edu These engineered bacterial systems, typically hosted in E. coli, offer a versatile, cost-effective, and scalable route for synthesizing drug metabolites. caltech.edumdpi.com

Optimization of Biocatalytic Processes for Enantiomeric Purity

Achieving high enantiomeric purity and yield requires careful optimization of the entire biocatalytic process. mdpi.comresearchgate.net This involves refining multiple factors, from the molecular level of the enzyme to the macroscopic level of the bioreactor conditions. mdpi.com

Key optimization strategies include:

Enzyme Engineering: Directed evolution and site-directed mutagenesis are powerful tools to improve an enzyme's activity, stability, and selectivity for a specific substrate and desired product. caltech.edunih.gov For P450s, engineering can alter substrate specificity to favor the production of one metabolite over others. caltech.edu

Reaction Conditions: Optimizing parameters such as pH, temperature, substrate concentration, and reaction time is critical for maximizing enzyme performance and stability. researchgate.netmdpi.com For fungal biotransformations, the composition of the culture medium must also be optimized for both fungal growth and metabolite production. researchgate.net

Cofactor Regeneration: For enzymes like P450s that depend on expensive cofactors such as NADPH, implementing an in situ cofactor regeneration system is crucial for process economy. nih.gov The development of peroxygenase variants that use hydrogen peroxide is one strategy to bypass this need. caltech.edu

Process Design: The choice of bioreactor and operational mode (e.g., batch vs. continuous flow) can significantly impact productivity. mdpi.com Immobilization of enzymes or whole cells can enhance stability, allow for easier product separation, and enable catalyst recycling, thereby lowering costs. mdpi.comresearchgate.net For example, continuous-flow microreactors have been used for lipase-catalyzed reactions to rapidly synthesize products. mdpi.com

Through a combination of these optimization strategies, biocatalytic processes can be developed to provide an efficient, environmentally friendly, and highly selective method for producing enantiomerically pure compounds like (R)-4-Hydroxy Propranolol Hydrobromide. mdpi.com

Metabolic and Biotransformational Pathways of Propranolol to R 4 Hydroxy Propranolol Hydrobromide

Enzymatic Hydroxylation Mechanisms

The initial and rate-limiting step in the formation of 4-hydroxypropranolol (B128105) is the hydroxylation of the aromatic naphthalene (B1677914) ring of propranolol (B1214883). This reaction is primarily catalyzed by the cytochrome P450 (CYP) superfamily of enzymes located in the liver. caymanchem.comwikipedia.org

Role of Cytochrome P450 Isoforms (e.g., CYP2D6, CYP1A2) in Aromatic Ring Hydroxylation

The aromatic ring hydroxylation of propranolol to 4-hydroxypropranolol is principally mediated by the CYP2D6 isoform of cytochrome P450. nih.govclinpgx.orgelsevierpure.com Studies using human liver microsomes have demonstrated a strong correlation between the rate of 4-hydroxylation and the content of CYP2D6. nih.govelsevierpure.com Inhibition studies with quinidine (B1679956), a specific inhibitor of CYP2D6, have shown a significant reduction in the formation of 4-hydroxypropranolol, further confirming the primary role of this enzyme. nih.govnih.gov

While CYP2D6 is the major contributor, the CYP1A2 isoform also plays a role in the 4-hydroxylation of propranolol, albeit to a lesser extent. clinpgx.orgnih.gov In the presence of CYP2D6 inhibitors, residual 4-hydroxylase activity has been observed, which is attributed to CYP1A2. clinpgx.org Inhibition studies using furaphylline, a selective inhibitor of CYP1A2, have confirmed its involvement in this metabolic pathway. nih.gov Research has indicated that CYP2D6 is responsible for approximately 55% of propranolol's 4-hydroxylation, while CYP1A2 accounts for the remaining 45%. nih.gov

The kinetic parameters for the formation of (S)-4-hydroxypropranolol by these two isoforms have been determined, as detailed in the table below.

EnzymeVmax (pmol/mg protein/60 min)Km (μM)
CYP1A2 307 (165-2397)21.2 (8.9-77.5)
CYP2D6 721 (84-1975)8.5 (5.9-31.9)
Data represents the median and range of parameter estimates for the formation of (S)-4-hydroxypropranolol. nih.gov

Stereoselectivity of Hydroxylation

Propranolol is administered as a racemic mixture of two enantiomers, (R)-propranolol and (S)-propranolol. The hydroxylation process exhibits stereoselectivity, with studies indicating that the ring oxidation pathway favors the (+)- or (R)-enantiomer of propranolol. nih.gov This preferential metabolism of (R)-propranolol leads to a higher bioavailability of the more pharmacologically active (-)- or (S)-enantiomer. nih.gov However, the formation of 4-hydroxypropranolol itself does not show significant stereoselectivity. nih.govnih.gov

Arene Oxide-NIH Shift Pathway Investigations

The mechanism of aromatic hydroxylation has been investigated to determine if it proceeds via an arene oxide intermediate, a process known as the NIH shift. Studies involving the use of 4'-deuteropropranolol have provided evidence for this pathway in both rats and humans. nih.gov A significant retention of deuterium (B1214612) in the resulting 4'-hydroxypropranolol metabolite was observed, which is a characteristic feature of the NIH shift mechanism. nih.gov This indicates that the hydroxylation of propranolol's aromatic ring likely involves the formation of an unstable arene oxide intermediate that then rearranges to the hydroxylated product.

Further Metabolic Conjugation Pathways of (R)-4-Hydroxy Propranolol

Following its formation, (R)-4-hydroxypropranolol undergoes further metabolism, primarily through conjugation reactions. These phase II metabolic processes increase the water solubility of the metabolite, facilitating its excretion from the body. fu-berlin.de

Glucuronidation by UDP-Glucuronosyltransferases (UGTs)

Glucuronidation is a major conjugation pathway for 4-hydroxypropranolol, catalyzed by the UDP-glucuronosyltransferase (UGT) family of enzymes. nih.govnih.govresearchgate.net This process involves the transfer of glucuronic acid from the cofactor UDP-glucuronic acid (UDPGA) to the hydroxyl group of 4-hydroxypropranolol. fu-berlin.de

Extensive research has been conducted to identify the specific UGT isoforms responsible for the glucuronidation of 4-hydroxypropranolol. Studies have shown that several members of the UGT1A and UGT2A subfamilies are active in this process.

The following UGT isoforms have been identified as being capable of glucuronidating 4-hydroxypropranolol:

UGT1A7 nih.govnih.govresearchgate.net

UGT1A8 nih.govnih.govresearchgate.net

UGT1A9 nih.govnih.govresearchgate.net

UGT2A1 nih.govnih.govresearchgate.net

Interestingly, while UGT1A10 is involved in the glucuronidation of the parent compound propranolol, it does not show activity towards 4-hydroxypropranolol. nih.govnih.gov Conversely, UGT1A8 is active in the glucuronidation of 4-hydroxypropranolol but not propranolol. nih.govnih.gov

Sulfation by Sulfotransferases

In addition to glucuronidation, sulfation is another important Phase II metabolic pathway for 4-hydroxypropranolol. clinpgx.orgnih.gov This reaction is catalyzed by sulfotransferase (SULT) enzymes, which transfer a sulfonate group from the cofactor 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the substrate. xenotech.comyoutube.com

Studies utilizing recombinant human SULT isoforms have demonstrated that several enzymes are capable of sulfating 4-hydroxypropranolol. Specifically, SULT1A1, SULT1A3, SULT1B1, and SULT1E1 have shown activity towards this metabolite, while SULT2A1 did not exhibit activity under the tested conditions. nih.gov A key finding from these investigations is the enantioselectivity of this pathway. SULT1A3 and SULT1E1 were found to preferentially sulfate (B86663) (R)-4-hydroxypropranolol over the (S)-enantiomer. nih.govpharmgkb.org Conversely, SULT1A1 and SULT1B1 displayed the opposite preference, favoring the sulfation of (S)-4-hydroxypropranolol. nih.gov Kinetic studies have indicated that SULT1A3 has the lowest apparent Michaelis constant (Km) for 4-hydroxypropranolol sulfation, suggesting a high affinity for this substrate. nih.gov

Table 2: Enantioselectivity of Human SULT Isoforms in 4-Hydroxypropranolol Sulfation

SULT Isoform Enantioselectivity Preference
SULT1A1 (S)-4-hydroxypropranolol > (R)-4-hydroxypropranolol nih.gov
SULT1A3 (R)-4-hydroxypropranolol > (S)-4-hydroxypropranolol nih.govpharmgkb.org
SULT1B1 (S)-4-hydroxypropranolol > (R)-4-hydroxypropranolol nih.gov
SULT1E1 (R)-4-hydroxypropranolol > (S)-4-hydroxypropranolol nih.govpharmgkb.org
SULT2A1 No activity observed nih.gov

Role of Metabolic Enzymes in Preclinical Models

Preclinical models, including in vitro cell lines and transgenic animal models, have been invaluable in dissecting the role of specific enzymes in the metabolism of propranolol and the formation of (R)-4-hydroxypropranolol.

The human hepatoma cell line, HepG2, has been used to study the regulation of 4-hydroxypropranolol sulfation. nih.gov In these cells, pretreatment with beta-naphthoflavone (B1666907) led to a significant increase in the sulfation of 4-hydroxypropranolol. nih.govpharmgkb.org This induction was correlated with increased mRNA and protein levels of SULT1A3, indicating that this specific isoform is a primary contributor to the elevated sulfation activity observed in this model. nih.gov

In vivo studies using transgenic mice expressing human CYP2D6 have provided insights into the role of this key Phase I enzyme. nih.gov Propranolol itself has been characterized as a mechanism-based inhibitor of CYP2D6 in these models. nih.gov Pretreatment of these mice with propranolol resulted in a significant reduction of CYP2D-mediated metabolism of other substrates, demonstrating a potent in vivo inhibition. nih.gov The formation of 4-hydroxypropranolol is primarily catalyzed by CYP2D6. clinpgx.orgnih.gov Therefore, variations in CYP2D6 activity, whether due to genetic polymorphisms or drug-drug interactions, can significantly alter the metabolic profile of propranolol and the subsequent formation of its hydroxylated metabolites. clinpgx.orgnih.gov

Furthermore, preclinical studies in rats have been instrumental in identifying the regioselective contribution of the cytochrome P450 2D subfamily to the different hydroxylation pathways of propranolol. mdpi.com

Pharmacological Characterization in Preclinical Models and in Vitro Systems

Beta-Adrenergic Receptor Antagonism Studies

The capacity of (R)-4-Hydroxy Propranolol (B1214883) Hydrobromide to act as an antagonist at beta-adrenergic receptors has been a key area of research, with a particular focus on its potency relative to the enantiomers of its parent compound, propranolol.

Comparative Potency with Propranolol Enantiomers

Studies have demonstrated that (R)-4-hydroxypropranolol is a less potent beta-blocker compared to the (S)-enantiomer of propranolol. In experiments using isolated cat atria to measure the antagonism of isoproterenol-induced increases in heart rate, the potency of (R)-4-hydroxypropranolol was found to be 20 to 50 times lower than that of (S)-propranolol. However, its beta-blocking activity is on par with that of (R)-propranolol. Interestingly, the racemic mixture of 4-hydroxypropranolol (B128105) shows a beta-adrenoceptor blocking potency that is roughly equivalent to that of racemic propranolol. In studies involving conscious dogs, the beta-blocking potency of the 4-hydroxy metabolite was observed to be at least as great as that of propranolol.

Comparative Beta-Blocking Potency of Propranolol Metabolites and Enantiomers

Compound Potency Comparison Experimental Model
(R)-4-Hydroxypropranolol 20-50 times less potent than (S)-Propranolol Isolated Cat Atria
(R)-4-Hydroxypropranolol Comparable to (R)-Propranolol Isolated Cat Atria
4-Hydroxypropranolol (racemic) Equipotent to Propranolol (racemic) Not specified
4-Hydroxypropranolol At least as potent as Propranolol Conscious Dogs

Receptor Binding Kinetics in In Vitro Systems

While detailed kinetic data such as association and dissociation rates for (R)-4-Hydroxy Propranolol Hydrobromide at beta-adrenergic receptors are not extensively available in the reviewed literature, the comparative potency studies inherently suggest that it possesses a lower binding affinity for these receptors than the (S)-enantiomer of propranolol.

Intrinsic Sympathomimetic Activity (ISA) Research

Intrinsic sympathomimetic activity (ISA) is a pharmacological property characterized by the ability of a compound to exert a weak stimulatory effect on beta-adrenergic receptors while simultaneously blocking the action of more powerful agonists. This dual action has been explored for this compound.

Characterization in Isolated Tissue Preparations

In vitro studies on isolated tissue preparations have provided evidence for the ISA of 4-hydroxypropranolol. For instance, in cat papillary muscle, it has been shown to exert a direct, positive inotropic (contractility-enhancing) effect. The magnitude of this positive inotropic effect was approximately half that produced by the potent beta-agonist isoproterenol (B85558). Further supporting these findings, research on isolated guinea-pig atria has also indicated that 4-hydroxypropranolol exhibits ISA.

Observations in Animal Models

The intrinsic sympathomimetic activity of 4-hydroxypropranolol has also been documented in animal models. In conscious dogs, the metabolite produced a slight but statistically significant increase in heart rate, a chronotropic effect that is characteristic of ISA. In anesthetized dogs, 4-hydroxypropranolol demonstrated a more pronounced positive inotropic effect compared to propranolol. Additionally, 4-hydroxypropranolol has been found to possess direct vasodilator properties, which may be linked to its ISA.

Influence on Biological Systems in Animal Studies

(R)-4-Hydroxy Propranolol is an active metabolite of the beta-adrenergic receptor antagonist Propranolol. caymanchem.commedchemexpress.com Propranolol is metabolized into 4-hydroxypropranolol primarily through ring oxidation by the cytochrome P450 isoform CYP2D6. caymanchem.comclinpgx.org The following sections detail the pharmacological effects of its racemic form, (±)-4-hydroxypropranolol, as observed in preclinical animal models and in vitro systems, as specific research on the (R)-enantiomer is limited.

Effects on Cardiac Function in Preclinical Animal Models

Studies in various animal models have demonstrated that (±)-4-hydroxypropranolol exerts significant effects on cardiac function, primarily through beta-adrenoceptor blockade and intrinsic sympathomimetic activity. nih.govnih.gov

In anesthetized dogs, (±)-4-hydroxypropranolol has been shown to decrease heart rate, reduce myocardial contractility (as measured by the rate of pressure change, dP/dt), and increase atrioventricular (A-V) conduction time. caymanchem.comnih.govnih.gov These effects are characteristic of beta-adrenoceptor blockade. nih.govnih.gov A study comparing the hemodynamic effects of propranolol, practolol (B1678030), and (±)-4-hydroxypropranolol in anesthetized dogs found that all three compounds produced a fall in heart rate. nih.govnih.gov The observed changes in dP/dt persisted even when the heart rate was artificially fixed by electrical pacing, suggesting that the effect on contractility is independent of heart rate changes. nih.govnih.gov Further investigations in canine Purkinje fibers revealed that (±)-4-hydroxypropranolol decreased the action potential duration and the effective refractory period. sigmaaldrich.com

Conversely, in animal models depleted of catecholamines, (±)-4-hydroxypropranolol exhibits intrinsic sympathomimetic activity. nih.govnih.gov In catecholamine-depleted rats, the compound produced an increase in heart rate. caymanchem.com Similarly, in dogs depleted of catecholamines, it led to an increased heart rate, enhanced dP/dt, and a shortened A-V conduction time. nih.govnih.gov These responses, which are indicative of sympathomimetic action, were antagonized by the administration of propranolol. nih.govnih.gov

Cardiovascular Hemodynamic Effects in Animal Models

The cardiovascular hemodynamic effects of (±)-4-hydroxypropranolol have been characterized in several preclinical models, revealing a profile that includes beta-blockade and intrinsic sympathomimetic properties. nih.govnih.gov

In anesthetized dogs, (±)-4-hydroxypropranolol causes a dose-dependent decrease in cardiac output. caymanchem.com When compared to propranolol and practolol, (±)-4-hydroxypropranolol demonstrated an intermediate level of impact on cardiac output and blood pressure. nih.govnih.gov Propranolol induced the most significant changes, while practolol caused the least, a difference potentially attributable to the intrinsic sympathomimetic activity of practolol and (±)-4-hydroxypropranolol. nih.govnih.gov

In cats, (±)-4-hydroxypropranolol was found to be of similar potency to propranolol in counteracting the vasodepressor effects of the beta-agonist isoproterenol. caymanchem.comnih.govnih.gov Studies in dogs also confirmed its ability to block the hemodynamic effects of isoproterenol infusions. sigmaaldrich.com

The table below summarizes the key hemodynamic effects observed in animal models.

ParameterAnimal ModelObserved Effect of (±)-4-hydroxypropranololSource(s)
Heart Rate DogsDecrease caymanchem.comnih.govnih.govnih.govnih.gov
Catecholamine-depleted Rats & DogsIncrease caymanchem.comnih.govnih.gov
Myocardial Contractility (dP/dt) DogsDecrease caymanchem.comnih.govnih.gov
Catecholamine-depleted DogsIncrease nih.govnih.gov
Cardiac Output DogsDecrease caymanchem.comnih.govnih.gov
Blood Pressure DogsDecrease (intermediate effect vs. propranolol) nih.govnih.gov
Response to Isoproterenol CatsAntagonism of vasodepression caymanchem.comnih.govnih.gov
DogsBlockade of hemodynamic effects sigmaaldrich.com

Antioxidant Properties in Cellular and Microsomal Systems

In addition to its cardiovascular effects, (±)-4-hydroxypropranolol has been identified as a potent antioxidant in various in vitro and cellular systems. medchemexpress.comnih.govresearchgate.net Its antioxidant capacity significantly exceeds that of its parent compound, propranolol, and the vitamin E analog, Trolox. nih.govresearchgate.net

In studies using isolated rat hepatic microsomal membranes where lipid peroxidation was induced by an iron-catalyzed system, (±)-4-hydroxypropranolol demonstrated a potent, concentration-dependent inhibitory effect. caymanchem.comnih.govresearchgate.net It was also highly effective in protecting human low-density lipoprotein (LDL) from oxidation. nih.govresearchgate.net When LDL was subjected to oxidation by copper ions, (±)-4-hydroxypropranolol at a concentration of 3 µM significantly delayed the onset of oxidation by 108 minutes, a more substantial delay than that provided by either propranolol (6 minutes) or Trolox (47 minutes). nih.gov

Furthermore, research involving cultured bovine aortic endothelial cells has highlighted the cytoprotective effects of (±)-4-hydroxypropranolol against oxidative stress. caymanchem.comnih.govresearchgate.net When these cells were exposed to an oxy-radical generating system, pretreatment with (±)-4-hydroxypropranolol provided robust protection against the depletion of glutathione (B108866) and preserved cell survival. caymanchem.comnih.govresearchgate.net It also showed potent protective activity against glutathione depletion induced by a peroxynitrite-generating system. nih.govresearchgate.net These findings establish (±)-4-hydroxypropranolol as a powerful "chain-breaking" antioxidant. nih.govresearchgate.net

The table below presents comparative data on the antioxidant potency of (±)-4-hydroxypropranolol.

AssaySystemCompoundPotencySource(s)
Inhibition of Lipid Peroxidation Isolated Rat Hepatic Microsomes(±)-4-hydroxypropranolol IC₅₀ = 1.1 µM caymanchem.comnih.gov
PropranololIC₅₀ = 168 µM nih.gov
Trolox (Vitamin E analog)IC₅₀ = 4.3 µM nih.gov
Protection against Glutathione Loss Bovine Aortic Endothelial Cells(±)-4-hydroxypropranolol EC₅₀ = 1.2 µM caymanchem.comnih.gov
PropranololEC₅₀ = 49 µM nih.gov
Trolox (Vitamin E analog)EC₅₀ = 7.9 µM nih.gov
Inhibition of LDL Oxidation (Lag Phase Delay) Human Low-Density Lipoprotein(±)-4-hydroxypropranolol (3 µM) 108 minutes nih.gov
Propranolol (3 µM)6 minutes nih.gov
Trolox (3 µM)47 minutes nih.gov
Probucol (3 µM)98 minutes nih.gov

Analytical Methodologies for Research Applications of R 4 Hydroxy Propranolol Hydrobromide

Chromatographic Techniques for Enantiomer Separation and Quantification

Chromatography is a cornerstone of pharmaceutical analysis, providing the means to separate complex mixtures into individual components. For a chiral compound like (R)-4-Hydroxy Propranolol (B1214883), enantioselective chromatographic methods are indispensable for distinguishing between the (R) and (S) enantiomers.

High-Performance Liquid Chromatography (HPLC) is a premier technique for the enantioselective analysis of drug compounds. For the simultaneous quantification of propranolol and 4-hydroxypropranolol (B128105) enantiomers, a reversed-phase HPLC method has been developed. nih.gov This approach involves a critical pre-column derivatization step. The enantiomers are reacted with a chiral derivatization reagent, R-(+)-phenylethylisocyanate, in the presence of a basic catalyst, to form diastereomers. These diastereomeric derivatives can then be separated on a standard achiral column, such as an ODS (octadecylsilyl) column.

To protect the 4-hydroxypropranolol from oxidative degradation during the sample preparation process, ascorbic acid is added. nih.gov Fluorescence detection is typically employed for sensitive quantification of the separated derivatives. nih.gov This methodology is not only effective for the free drug but can also be adapted to quantify the glucuronide and sulfate (B86663) conjugates of the enantiomers after enzymatic hydrolysis. nih.gov

Table 1: HPLC Method for 4-Hydroxypropranolol Enantiomers

Parameter Details
Technique Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Sample Pre-treatment Extraction from plasma, derivatization with R-(+)-phenylethylisocyanate
Stationary Phase ODS (Octadecylsilyl) Column
Detection Fluorescence

| Key Application | Simultaneous quantification of propranolol and 4-hydroxypropranolol enantiomers and their conjugates in human plasma |

High-Performance Thin Layer Chromatography (HPTLC) is an advanced form of planar chromatography that offers high throughput, sensitivity, and cost-effectiveness. jpbs.inijprajournal.com It operates on pre-coated plates with a finer particle size stationary phase compared to conventional TLC, leading to better resolution and shorter analysis times. jpbs.in The process involves automated sample application, development of the chromatogram in a controlled chamber, and densitometric scanning for quantification. iipseries.org

While HPTLC is a powerful tool for pharmaceutical analysis, including quantification of active ingredients and impurity profiling, specific validated methods for the direct enantiomeric separation of (R)-4-Hydroxy Propranolol Hydrobromide are not prominently featured in the reviewed literature. researchgate.net However, the versatility of HPTLC suggests potential for developing such methods, possibly through the use of chiral stationary phases or by employing chiral mobile phase additives.

Capillary Electrophoresis (CE) has emerged as a powerful technique for the enantioselective analysis of drugs. A CE method has been successfully developed and validated for the separation and quantification of propranolol and 4-hydroxypropranolol enantiomers. This technique utilizes a chiral selector, typically a cyclodextrin (B1172386) derivative, which is added to the background electrolyte.

The separation is based on the differential interaction of the enantiomers with the chiral selector, leading to different electrophoretic mobilities and, consequently, separation. One such method employs carboxymethyl-β-cyclodextrin as the chiral selector in the running buffer. The analysis is carried out in an uncoated fused-silica capillary with UV detection. This CE method has demonstrated excellent linearity and precision for the quantification of each 4-hydroxypropranolol enantiomer.

Mass Spectrometry (MS) Applications in Characterization and Quantification

Mass Spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), is an indispensable tool in modern drug metabolism research. It offers unparalleled sensitivity and selectivity for the characterization and quantification of metabolites.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for identifying and quantifying drug metabolites in biological fluids. Highly sensitive and selective assays have been developed for the simultaneous determination of propranolol and 4-hydroxypropranolol in human plasma. researchgate.net These methods typically involve solid-phase extraction (SPE) to isolate the analytes from the plasma matrix, followed by analysis on a triple quadrupole mass spectrometer. researchgate.net

Detection is performed in the positive ion mode using a turbo ionspray interface. researchgate.net The method can be tailored to measure both the free (unconjugated) forms of the analytes as well as the total concentration after enzymatic hydrolysis of glucuronide and sulfate conjugates. The use of tandem mass spectrometry allows for specific detection through selected reaction monitoring (SRM), which significantly reduces background noise and enhances sensitivity, achieving lower limits of quantitation in the sub-ng/mL range. researchgate.net

Table 2: LC-MS/MS Method Parameters for 4-Hydroxypropranolol

Parameter Details
Technique Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Sample Preparation Solid-Phase Extraction (SPE)
Ionization Positive Ion Mode with Turbo Ionspray
Internal Standard Deuterium-labeled 4-hydroxy propranolol-d7 researchgate.net
Lower Limit of Quantitation 0.20 ng/mL for free 4-hydroxypropranolol researchgate.net
Linear Range (Free) 0.20-25.00 ng/mL researchgate.net
Linear Range (Total) 1.00-360.00 ng/mL researchgate.net

| Application | Simultaneous determination of free and total propranolol and 4-hydroxypropranolol in human plasma |

Isotope labeling is a powerful technique used to trace the metabolic fate of drugs. In the context of 4-hydroxypropranolol research, stable isotope-labeled analogues, such as deuterium-labeled 4-hydroxypropranolol-d7, serve as ideal internal standards for quantitative LC-MS/MS analysis. researchgate.netnih.gov The use of a stable isotope-labeled internal standard that co-elutes with the analyte but is differentiated by its mass-to-charge ratio corrects for variations in sample processing and instrument response, leading to highly accurate and precise quantification. researchgate.net

Furthermore, administering a deuterium-labeled version of a parent drug or metabolite to subjects allows researchers to distinguish the administered compound and its subsequent metabolites from their endogenous counterparts. nih.govnih.gov This approach is invaluable for conducting pharmacokinetic studies, determining metabolite turnover rates, and elucidating complex metabolic pathways without the use of radioactive isotopes. nih.govnih.gov While specific tracer studies focusing solely on (R)-4-Hydroxy Propranolol were not detailed in the reviewed sources, the established use of deuterium-labeled propranolol and its metabolites demonstrates the methodology's direct applicability and importance in this area of research. researchgate.netnih.gov

Spectroscopic Methods for Structural Elucidation in Research (e.g., UV, CD)

In the research and development of novel compounds, spectroscopic methods are indispensable for confirming the identity and structure of molecules. For this compound, a chiral metabolite of Propranolol, techniques such as Ultraviolet-Visible (UV-Vis) and Circular Dichroism (CD) spectroscopy are critical for structural elucidation.

Ultraviolet-Visible (UV-Vis) Spectroscopy is a fundamental technique used to quantify and confirm the structure of aromatic compounds. The naphthalene (B1677914) ring system in this compound is the primary chromophore responsible for its UV absorbance. UV spectroscopy is frequently employed in method development for quantitative analysis, such as in High-Performance Liquid Chromatography (HPLC). iajps.comresearchgate.net For Propranolol HCl, the parent compound, the maximum absorption wavelength (λmax) is typically observed around 228 nm in solvents like acetonitrile (B52724) and buffer mixtures. iajps.com Studies developing analytical methods for Propranolol and its metabolites often use UV detectors set at specific wavelengths to monitor the compounds as they elute from the chromatography column. iajps.comresearchgate.net

The UV spectrum provides key information based on the electronic transitions within the molecule. The position and intensity of the absorption bands are sensitive to the molecular structure and the solvent used. For instance, the introduction of a hydroxyl group on the naphthalene ring, as in 4-Hydroxypropranolol, can cause a bathochromic (red) shift in the UV spectrum compared to the parent Propranolol. This is due to the electron-donating effect of the hydroxyl group, which extends the conjugation of the aromatic system. While specific λmax values for the isolated (R)-enantiomer are not extensively published, the general spectral characteristics are well-established for Propranolol and its hydroxylated metabolites. researchgate.netnih.gov

Table 1: Illustrative UV Spectroscopic Data for Propranolol

CompoundWavelength (λmax)Solvent SystemReference
Propranolol HCl228 nmAcetonitrile:Ammonium phosphate (B84403) buffer pH 4 (50:50) iajps.com
Propranolol275 nm (Isosbestic Point with Hydrochlorothiazide)Not Specified researchgate.net

Circular Dichroism (CD) Spectroscopy is a powerful technique for studying chiral molecules. Since this compound possesses a chiral center at the carbon atom bearing the hydroxyl group and the amino-propanol side chain, CD spectroscopy can be used to determine its absolute configuration and study its conformational properties in solution. researchgate.net

CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting CD spectrum is highly sensitive to the three-dimensional arrangement of atoms around the stereocenter. A positive or negative Cotton effect in the CD spectrum at specific wavelengths corresponds to the electronic transitions of the molecule's chromophores, particularly the naphthalene ring. By comparing the experimental CD spectrum of the synthesized (R)-enantiomer with that of a known standard or with theoretical calculations, researchers can confirm its stereochemical identity. This is crucial as the pharmacological activity of Propranolol and its metabolites is known to be stereoselective. nih.gov For example, computational studies combined with experimental results have been used to examine the enantioseparation mechanism of 4-Hydroxypropranolol, highlighting the importance of understanding its chiral nature at a molecular level. researchgate.net

Bioanalytical Method Validation for Preclinical Studies

Before a bioanalytical method can be used to generate reliable data in preclinical toxicokinetic (TK) and pharmacokinetic (PK) studies, it must undergo a rigorous validation process to demonstrate that it is suitable for its intended purpose. europa.eueuropa.eu The validation of methods for quantifying this compound in biological matrices like plasma, serum, or tissue follows guidelines established by regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH). nalam.cafda.govich.org

A full validation for a chromatographic method, such as LC-MS/MS, which is commonly used for its sensitivity and selectivity, includes the assessment of several key parameters. fda.govich.org The objective is to ensure the quality and consistency of the bioanalytical data that will support regulatory decisions. europa.euich.org

Key Validation Parameters:

Selectivity and Specificity: The method must be able to differentiate and quantify the analyte in the presence of other components in the sample, such as endogenous matrix components, metabolites, and other medications. slideshare.net This is typically assessed by analyzing blank matrix samples from at least six different sources. slideshare.net

Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision measures the reproducibility of results. nih.gov These are determined by analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high) in replicate (e.g., five replicates per level) over several days. nih.gov The mean concentration should be within ±15% of the nominal value (±20% for the Lower Limit of Quantification), and the coefficient of variation (%CV) for precision should not exceed 15% (20% for LLOQ). nih.govresearchgate.net

Calibration Curve and Linearity: The method must demonstrate a linear relationship between the detector response and the concentration of the analyte over a specified range. nih.gov A calibration curve is generated using a blank matrix spiked with the analyte at several concentrations, typically 6-8 non-zero points, plus a blank and a zero standard. researchgate.net The coefficient of determination (r²) should be consistently ≥0.99. nih.govresearchgate.net

Sensitivity: The sensitivity of the method is defined by the Lower Limit of Quantification (LLOQ), which is the lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision. nih.gov For the simultaneous analysis of Propranolol and 4-Hydroxy Propranolol in human plasma, LLOQ values as low as 0.20 ng/mL have been achieved. nih.govresearchgate.net

Recovery: The extraction efficiency of the analytical method is measured by comparing the analyte response in a pre-extracted spiked sample to that of a post-extracted spiked sample. Consistent and reproducible recovery is more important than achieving 100% recovery. For 4-Hydroxy Propranolol, extraction recoveries of over 64% have been reported. nih.govresearchgate.net

Stability: The stability of the analyte in the biological matrix must be evaluated under various conditions that mimic sample handling and storage. This includes freeze-thaw stability (e.g., through five cycles), short-term bench-top stability (e.g., for at least 6.5 hours), and long-term storage stability. nih.govresearchgate.net

Table 2: Example Parameters from a Validated LC-MS/MS Method for 4-Hydroxy Propranolol in Human Plasma

Validation ParameterFinding/ResultReference
Linearity Range (Free) 0.20 - 25.00 ng/mL nih.govresearchgate.net
Linearity Range (Total) 1.00 - 360.00 ng/mL nih.govresearchgate.net
Coefficient of Determination (r²) > 0.99 nih.govresearchgate.net
Lower Limit of Quantification (LLOQ) 0.20 ng/mL nih.govresearchgate.net
Intra-day & Inter-day Accuracy < 11% of nominal values nih.govresearchgate.net
Intra-day & Inter-day Precision (%RSD) < 11.3% nih.govresearchgate.net
Extraction Recovery > 64% nih.govresearchgate.net
Freeze-Thaw Stability Stable through 5 cycles nih.govresearchgate.net
Bench-Top Stability Stable for at least 6.5 hours nih.govresearchgate.net

The successful validation of a bioanalytical method ensures that the concentration data from preclinical studies are reliable and can be used with confidence for critical decisions in the drug development process. researchgate.net

Structural Activity Relationship Sar Considerations for R 4 Hydroxy Propranolol Hydrobromide

Impact of Hydroxyl Group Position on Biological Activity

The introduction of a hydroxyl group at the 4-position of the naphthalene (B1677914) ring of propranolol (B1214883) to form 4-hydroxypropranolol (B128105) has a notable impact on its pharmacological profile. Research indicates that the racemic form of 4-hydroxypropranolol is a potent beta-adrenoceptor blocking agent, with a potency similar to that of propranolol itself in antagonizing the effects of isoprenaline on heart rate and blood pressure in animal models. pharmacy180.comnih.gov Specifically, (±)-4-hydroxypropranolol demonstrates inhibitory activity at both β1- and β2-adrenergic receptors, with reported pA2 values of 8.24 and 8.26, respectively. medchemexpress.com

The position of this hydroxyl group is critical to the molecule's activity. Studies on all seven possible ring-hydroxylated isomers of propranolol have revealed that the biological potency is strongly dependent on the location of the hydroxyl substituent. nih.gov For instance, the 5-hydroxy isomer of propranolol is reported to be four times as potent as propranolol as a beta-receptor antagonist, while the 2-hydroxy, 7-hydroxy, and 8-hydroxy isomers are significantly less potent. nih.govnih.gov This highlights the sensitivity of the beta-adrenergic receptor to the substitution pattern on the naphthalene ring system.

Furthermore, the presence of the 4-hydroxyl group imparts intrinsic sympathomimetic activity (ISA) to the molecule, a property not prominent in the parent compound, propranolol. pharmacy180.comnih.gov This ISA is evidenced by an increase in heart rate observed in catecholamine-depleted rats upon administration of 4-hydroxypropranolol. pharmacy180.comnih.gov This suggests that while maintaining its antagonist properties, the 4-hydroxy metabolite can also weakly activate the beta-receptor. The position of the hydroxyl group also influences other properties, such as direct vasodilating effects, which have been found to increase with the lipophilicity of the hydroxylated propranolol isomers. nih.gov

Stereochemical Influence on Receptor Interaction and Enzymatic Processing

Stereochemistry plays a pivotal role in the pharmacology of propranolol and its metabolites. For propranolol, it is well-established that the (S)-(-)-enantiomer possesses approximately 100 times the binding affinity for beta-adrenergic receptors compared to the (R)-(+)-enantiomer. pharmacy180.comdrugbank.com This principle of stereoselectivity is a cornerstone of the structure-activity relationship for aryloxypropanolamine beta-blockers, where the (S)-configuration of the hydroxyl-bearing carbon in the side chain is optimal for high-affinity receptor binding. pharmacy180.com

While direct comparative binding studies on the individual enantiomers of 4-hydroxypropranolol are less commonly reported, the established SAR for beta-blockers suggests that the (S)-enantiomer of 4-hydroxypropranolol would also be the more potent beta-blocker. The focus of stereochemical studies on 4-hydroxypropranolol has largely been on its formation and subsequent metabolism.

The enzymatic processing of propranolol is highly stereoselective. The hydroxylation of propranolol to 4-hydroxypropranolol is one of the main metabolic pathways. fu-berlin.de Studies have shown that the formation of different hydroxylated metabolites can be stereospecific. For example, in rats, the 7-hydroxylation of propranolol is stereospecific for the (+)-propranolol (the R-enantiomer), while the formation of 5-hydroxypropranolol is selective for the (-)-isomer (the S-enantiomer). nih.gov Interestingly, 4-hydroxylation in the same species was found to be non-stereoselective. nih.gov

Comparative SAR Analysis with Propranolol and Other Metabolites

A comparative analysis of the structure-activity relationships of (R)-4-Hydroxy Propranolol Hydrobromide with its parent compound, propranolol, and other metabolites reveals key structural determinants for biological activity.

Comparison with Propranolol: As previously mentioned, racemic 4-hydroxypropranolol exhibits beta-blocking potency comparable to that of propranolol. pharmacy180.comnih.gov The key structural difference is the addition of a hydroxyl group at the 4-position of the naphthalene ring. This modification does not significantly diminish its affinity for the beta-adrenergic receptor but does introduce intrinsic sympathomimetic activity. pharmacy180.comnih.gov This suggests that the 4-hydroxyl group may allow for a partial agonist interaction with the receptor, a feature absent in propranolol.

Comparison with Other Hydroxylated Metabolites: The position of the hydroxyl group on the naphthalene ring is a critical factor in determining beta-blocking potency. As highlighted in a study of all seven isomeric hydroxypropranolols, the 5-hydroxypropranolol isomer is significantly more potent than propranolol, while isomers with hydroxylation at the 2-, 7-, and 8-positions are less potent. nih.gov This demonstrates that the electronic and steric effects of the hydroxyl group's location have a profound impact on receptor binding and activation.

Comparison with N-desisopropylpropranolol: Another metabolite of propranolol is N-desisopropylpropranolol, formed by the removal of the isopropyl group from the amine. drugbank.com This structural change is significant as the bulky aliphatic group on the secondary amine is crucial for optimal activity in aryloxypropanolamine beta-blockers. pharmacy180.com The N-acetylation of N-desisopropylpropranolol has been shown to be enantioselective, with the R(+)-enantiomer being more readily acetylated in rat liver preparations. nih.gov The loss of the N-isopropyl group is generally associated with a substantial decrease in beta-blocking activity, underscoring the importance of this feature for receptor interaction.

The following interactive data tables summarize key findings related to the biological activity and metabolism of these compounds.

CompoundKey Structural FeatureBeta-Blocking PotencyIntrinsic Sympathomimetic Activity (ISA)
(R)-4-Hydroxy Propranolol 4-OH on naphthalene ring, (R)-stereochemistrySimilar to Propranolol (racemic) pharmacy180.comnih.govPresent pharmacy180.comnih.gov
Propranolol No ring hydroxylationStandard referenceAbsent
5-Hydroxypropranolol 5-OH on naphthalene ringMore potent than Propranolol nih.govNot specified
N-desisopropylpropranolol Lack of N-isopropyl groupSignificantly reducedNot specified
Enzyme SystemSubstrateStereoselective Outcome
Canine Hepatic Cytosol (Sulfation) 4-HydroxypropranololFavors formation of (R)-4-hydroxypropranolol sulfate (B86663) drugbank.com
Rat Liver Acetyltransferase (N-acetylation) N-desisopropylpropranololMore readily acetylates the R(+)-enantiomer nih.gov
Rat Metabolism (Hydroxylation) Propranolol7-hydroxylation is specific for (+)-propranolol (R-enantiomer) nih.gov
Rat Metabolism (Hydroxylation) Propranolol5-hydroxylation is selective for (-)-propranolol (S-enantiomer) nih.gov

Future Directions in Academic Research on R 4 Hydroxy Propranolol Hydrobromide

Advanced Biocatalytic Production for Research Standards

The generation of enantiomerically pure compounds is paramount for detailed pharmacological and metabolic studies. Future research will likely focus on refining and scaling up biocatalytic methods to produce (R)-4-Hydroxy Propranolol (B1214883) Hydrobromide that meets stringent research-grade standards.

Current research has demonstrated the potential of using laboratory-evolved bacterial cytochromes P450 (P450s) for the biosynthesis of human drug metabolites. caltech.edu Engineered variants of P450 BM3 have been created through directed evolution to hydroxylate propranolol, producing metabolites including 4-hydroxypropranolol (B128105) (4-OHP). caltech.edu These biocatalytic systems offer a versatile and scalable alternative to traditional chemical synthesis, which often involves harsh conditions and produces unwanted byproducts. caltech.eduacs.org Future work could focus on evolving P450 variants with higher selectivity for the 4'-position of the naphthalene (B1677914) ring and specific stereoselectivity to yield the (R)-enantiomer directly.

Another promising avenue is the application of mechanoenzymology. acs.org Research on the kinetic resolution of propranolol precursors using enzymes like Candida antarctica Lipase (B570770) B (CALB) under mechanical force has shown high efficiency in separating enantiomers. acs.org This methodology could be adapted to resolve racemic 4-hydroxypropranolol or its precursors, allowing for the isolation of the (R)-enantiomer with high enantiomeric excess. acs.org The optimization of these biocatalytic routes is a critical step toward providing a reliable supply of (R)-4-Hydroxy Propranolol for in-depth research.

Table 1: Comparison of Potential Biocatalytic Production Methods

Biocatalytic MethodEnzyme ClassPrinciplePotential Advantages for (R)-4-OHP ProductionReference
Directed Evolution of P450sCytochrome P450 MonooxygenasesEngineering enzyme active site to favor specific hydroxylation and stereochemistry.Direct, single-step synthesis from propranolol; scalable and cost-effective. caltech.edu
Mechanoenzymatic Kinetic ResolutionLipases (e.g., CALB)Enzymatic acylation of a racemic precursor, physically separating the enantiomers based on reaction rate.High enantiomeric excess (up to 99% ee) and complete conversion. acs.org
Fungal PeroxygenasesUnspecific Peroxygenases (UPOs)Utilizing evolved UPOs for regioselective hydroxylation of propranolol.Can be engineered for high selectivity towards specific metabolites like 5'-OHP, with potential for 4'-OHP. acs.org

In-depth Mechanistic Studies of Enzyme-Metabolite Interactions

Understanding how (R)-4-Hydroxy Propranolol interacts with metabolizing enzymes at a molecular level is crucial for predicting its metabolic fate and potential interactions. Future research should delve into the specific binding and catalytic mechanisms involving this metabolite.

A significant area of investigation is the glucuronidation of 4-hydroxypropranolol, a major elimination pathway. researchgate.net Complete reaction phenotyping has identified that UDP-glucuronosyltransferase (UGT) enzymes, specifically UGT1A7, UGT1A8, UGT1A9, and UGT2A1, are active in the glucuronidation of 4-hydroxypropranolol. researchgate.netnih.govmdpi.com In contrast, UGT1A10, which acts on the parent compound propranolol, does not metabolize 4-hydroxypropranolol. nih.gov

Molecular docking and homology modeling studies have begun to rationalize the stereoselectivity of these enzymes. mdpi.comnih.gov For instance, in the UGT1A7 active site, the orientation of (R)-propranolol is influenced by an interaction between its hydroxy group and the amino acid residue Arg88, which hinders its proximity to the cofactor UDP-glucuronic acid (UDPGA). mdpi.comnih.gov This interaction is stabilized by Asp87. nih.gov Since 4-hydroxypropranolol has an additional aromatic hydroxyl group, its binding orientation differs significantly from that of propranolol. nih.gov Future studies should aim to create high-resolution crystal structures or advanced computational models of (R)-4-Hydroxy Propranolol bound to key UGT isoforms. This would clarify the precise atomic interactions that determine its metabolic fate and the regioselectivity of glucuronidation (i.e., at the aliphatic versus the aromatic hydroxyl group).

Table 2: UGT Enzymes and Key Amino Acid Interactions in Propranolol Metabolite Glucuronidation

EnzymeActivity on 4-OHPKey Interacting Residues (inferred from Propranolol Docking)Mechanistic RoleReference
UGT1A7ActiveArg88, Asp87, Met33Arg88 interacts with the (R)-enantiomer's hydroxy group, affecting its orientation for catalysis. mdpi.comnih.gov
UGT1A8ActiveMet33 (part of a conserved loop)A loop containing Met33 is suggested to have a steric influence on substrate binding. mdpi.com
UGT1A9ActiveLys (similar position to Arg88), Met33Shows preference for the (S)-enantiomer of propranolol; catalyzes glucuronidation of 4-OHP. mdpi.comnih.gov
UGT2A1ActiveLys (similar position to Arg88), Met33Shows preference for the (S)-enantiomer of propranolol; catalyzes glucuronidation of 4-OHP. mdpi.comnih.gov
UGT1A10InactiveN/ADisplays opposite stereoselectivity to UGT1A9 for propranolol but does not glucuronidate 4-OHP. researchgate.netnih.gov

Development of Novel Research Probes and Tools

The availability of pure (R)-4-Hydroxy Propranolol Hydrobromide enables the development of sophisticated research tools to probe biological systems. Future work should focus on creating derivatives of the compound that can be used to investigate enzyme function and map metabolic pathways with greater precision.

One approach is the synthesis of structural analogues to study enzyme selectivity. For example, 4-methoxypropranolol has been synthesized and used as a tool to investigate the regioselectivity of UGT enzymes, helping to determine whether conjugation occurs at the aliphatic or aromatic hydroxyl group. nih.govnih.gov Similar strategies could be employed by creating other ether-linked derivatives of (R)-4-Hydroxy Propranolol to probe the steric and electronic requirements of enzyme active sites.

Furthermore, the development of tagged versions of (R)-4-Hydroxy Propranolol represents a significant future direction. This could include:

Isotopically Labeled Probes: Synthesizing ¹³C- or ¹⁴C-labeled (R)-4-Hydroxy Propranolol would allow for quantitative metabolite tracking in complex biological matrices using mass spectrometry and accelerator mass spectrometry, providing precise data on metabolic flux.

Fluorescent Probes: Attaching a fluorescent tag to a non-critical position of the molecule could enable real-time visualization of its uptake, distribution, and binding to target proteins within cells using advanced microscopy techniques.

These novel probes would be invaluable tools for studying enzyme kinetics, protein-ligand interactions, and the subcellular localization of metabolic processes involving this specific metabolite.

Exploration of Specific Molecular Pathways in Disease Models (Preclinical)

While 4-hydroxypropranolol is known to be a pharmacologically active metabolite with beta-blocking potency similar to its parent compound, its enantiomer-specific effects on molecular signaling pathways remain largely unexplored. nih.govnih.gov Future preclinical research must move beyond general pharmacological characterization to investigate the precise molecular mechanisms modulated by the (R)-enantiomer in relevant disease models.

Given that propranolol is used for a variety of conditions, preclinical studies on (R)-4-Hydroxy Propranolol could focus on several areas:

Cardiovascular Models: In models of hypertension or cardiac arrhythmia, research should examine the compound's effect on downstream targets of beta-adrenoceptor blockade. This includes measuring changes in cyclic AMP (cAMP) levels, protein kinase A (PKA) activity, and the phosphorylation status of key calcium-handling proteins in cardiomyocytes.

Neurological Models: Propranolol is used to treat conditions like anxiety and migraine. Preclinical studies in rodent models of anxiety or stress could explore how (R)-4-Hydroxy Propranolol modulates neural circuits, such as the amygdala and prefrontal cortex, and its impact on neurotransmitter systems beyond the adrenergic system.

Cancer Models: Emerging research has pointed to the potential of beta-blockers in oncology. Investigating the effects of (R)-4-Hydroxy Propranolol on tumor cell proliferation, apoptosis, and angiogenesis in preclinical cancer models could uncover novel anti-cancer pathways.

These studies are essential to build a comprehensive understanding of the specific biological role of (R)-4-Hydroxy Propranolol, distinguishing its activity from that of its (S)-enantiomer and the parent drug, and identifying its unique therapeutic potential.

Table 3: Potential Preclinical Disease Models for Future Research

Disease AreaPotential Preclinical ModelMolecular Pathways to InvestigateRationale
HypertensionSpontaneously Hypertensive Rat (SHR)β-Adrenergic receptor signaling (cAMP/PKA pathway), Renin-Angiotensin System components.To determine the specific contribution of the (R)-metabolite to blood pressure regulation.
Anxiety DisordersElevated Plus Maze, Light-Dark Box Test (in mice/rats)Noradrenergic pathways in the amygdala, serotonin (B10506) receptor modulation, HPA axis activity.To dissect the anxiolytic mechanisms of propranolol metabolites.
Cardiac ArrhythmiaLangendorff-perfused heart model with induced arrhythmiaIon channel function (L-type Ca²⁺, K⁺ channels), gap junction protein expression (e.g., Connexin 43).To evaluate its direct electrophysiological and anti-arrhythmic effects. nih.gov
Solid Tumors (e.g., Melanoma, Breast Cancer)Xenograft or syngeneic mouse tumor modelsTumor cell proliferation pathways (e.g., MAPK/ERK), angiogenesis signaling (e.g., VEGF), apoptosis pathways (e.g., Caspase activation).To explore potential anti-neoplastic properties suggested for beta-blockers.

Q & A

Q. What are the recommended methods for synthesizing and characterizing (R)-4-Hydroxy Propranolol Hydrobromide with high enantiomeric purity?

  • Methodological Answer : this compound can be synthesized via stereoselective hydroxylation of propranolol using CYP2D6-rich human liver microsomes, followed by chiral separation via high-performance liquid chromatography (HPLC) with a cellulose-based chiral stationary phase (e.g., Chiralcel OD-H column) . Characterization should include nuclear magnetic resonance (NMR) for stereochemical confirmation and mass spectrometry (LC-MS/MS) to verify molecular integrity. Enantiomeric purity (>98%) must be validated using polarimetry or circular dichroism (CD) spectroscopy .

Q. How does this compound differ pharmacologically from its (S)-enantiomer and racemic mixtures?

  • Methodological Answer : The (R)-enantiomer exhibits distinct β-adrenergic receptor binding kinetics compared to the (S)-form. Use radioligand displacement assays (e.g., ³H³H -dihydroalprenolol) to measure IC₅₀ values in β₁/β₂ receptor-expressing cell lines (e.g., CHO cells). For racemic mixtures, employ chiral chromatography to isolate metabolites and assess their individual contributions to β-blockade activity . Note that (R)-4-Hydroxy Propranolol retains ~70% of the parent drug's β-blocking potency .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported pharmacokinetic data for this compound under renal impairment?

  • Methodological Answer : Discrepancies in half-life (e.g., shorter vs. prolonged in renal failure) arise from differences in administration routes (oral vs. intravenous) and metabolite detection methods. Design studies using ¹⁴C-labeled propranolol to track total radioactivity in plasma and urine, coupled with LC-MS/MS to distinguish unconjugated (R)-4-Hydroxy Propranolol from its glucuronide conjugate. Renal impairment models should include patients with glomerular filtration rates (GFR) <30 mL/min, with serial blood sampling over 24+ hours .

Q. How do CYP polymorphisms influence the metabolic fate of this compound in vitro?

  • Methodological Answer : Use recombinant CYP isoforms (e.g., CYP2D61 [extensive metabolizer] vs. CYP2D64 [poor metabolizer]) expressed in insect cell microsomes. Incubate (R)-4-Hydroxy Propranolol with NADPH-regenerating systems and quantify secondary metabolites (e.g., 4-hydroxypropranolol glucuronide) via UPLC-QTOF-MS. For population variability, genotype human hepatocytes (e.g., via TaqMan assays) and correlate activity with CYP2D6/CYP1A2 expression levels .

Q. What analytical techniques optimize detection of this compound in complex biological matrices?

  • Methodological Answer : Solid-phase extraction (SPE) with mixed-mode cation-exchange cartridges improves recovery from plasma. Employ a deuterated internal standard (e.g., (R)-4-Hydroxy Propranolol-d7 Hydrobromide) to correct matrix effects. Analytical validation should follow FDA guidelines: linearity (1–100 ng/mL), precision (CV <15%), and accuracy (85–115%) . For tissue distribution studies, combine MALDI-TOF imaging with LC-MS/MS for spatial and quantitative resolution .

Data Interpretation & Technical Challenges

Q. Why does this compound exhibit variable β-blockade efficacy in preclinical models despite consistent plasma levels?

  • Methodological Answer : Tissue-specific accumulation and efflux transporter activity (e.g., p-glycoprotein) may alter bioavailability. Conduct ex vivo receptor occupancy assays in target tissues (e.g., heart, liver) using ¹25I¹²⁵I -cyanopindolol. Compare results with plasma pharmacokinetic profiles to identify compartmentalization effects. Additionally, assess metabolite stability in tissue homogenates to rule out enzymatic degradation .

Q. How can researchers mitigate interference from glucuronide conjugates when quantifying this compound in pharmacokinetic studies?

  • Methodological Answer : Enzymatic hydrolysis (β-glucuronidase, 37°C, 2–4 hours) prior to extraction converts conjugates to free (R)-4-Hydroxy Propranolol. Validate hydrolysis efficiency by spiking matrices with synthetic 4-hydroxypropranolol glucuronide and comparing pre-/post-hydrolysis concentrations via LC-MS/MS. Include controls for spontaneous degradation (e.g., no enzyme) .

Contradiction Analysis

Q. How do conflicting reports on the CYP2D6 inhibition potency of this compound align with its metabolic role?

  • Methodological Answer : While (R)-4-Hydroxy Propranolol is a weak CYP2D6 inhibitor (Ki >10 μM), its accumulation in CYP2D6 poor metabolizers may potentiate drug-drug interactions. Use fluorescence-based Vivid® CYP2D6 screening kits to measure inhibition in real-time. Cross-validate with clinical data from patients co-administered CYP2D6 substrates (e.g., metoprolol) to reconcile in vitro-in vivo discrepancies .

Tables for Key Data

Parameter This compound Propranolol Source
β₁-Adrenergic Receptor IC₅₀12.3 nM8.5 nM
Plasma Half-Life (Normal)5–7 hours3–6 hours
CYP2D6 Contribution to Metabolism60–70%80–90%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.